2-(4-chlorophenyl)cyclohexan-1-one
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Overview
Description
2-(4-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of cyclohexanones It is characterized by the presence of a chlorophenyl group attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of 4-chlorophenylcyclohexene, which is obtained from the reaction of cyclohexanone with 4-chlorobenzaldehyde .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to its potential use as an anesthetic and analgesic agent . The compound’s effects are mediated through the modulation of calcium ion channels and the inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)cyclohexan-1-one
- 2-(4-Methylphenyl)cyclohexan-1-one
- 2-(4-Methoxyphenyl)cyclohexan-1-one
Comparison: 2-(4-Chlorophenyl)cyclohexan-1-one is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents . Additionally, the compound’s interaction with biological targets may differ, leading to variations in its pharmacological effects .
Properties
CAS No. |
25115-73-5 |
---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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